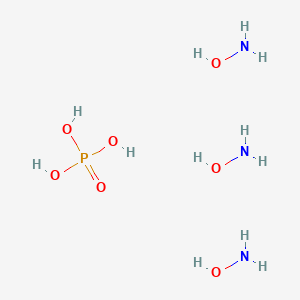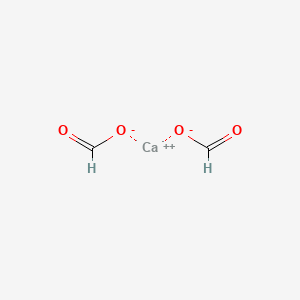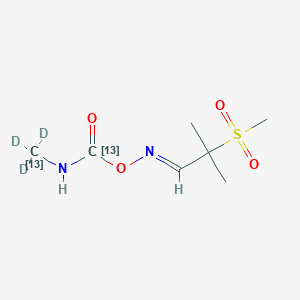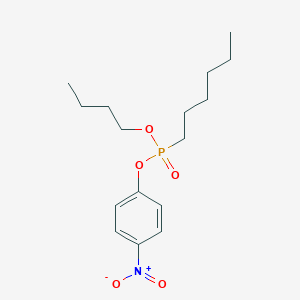
hydroxylamine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine;phosphoric acid is a compound that combines hydroxylamine (NH₂OH) and phosphoric acid (H₃PO₄). Hydroxylamine is an inorganic compound that is typically found in aqueous solutions due to its hygroscopic nature. It is a white crystalline solid and is known for its role as an intermediate in various industrial processes . Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is commonly used in fertilizers, food additives, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroxylamine is commonly produced by the hydroxylamine-phosphate-oxime (HPO) process. This process involves the hydrogenation of an ammonium nitrate solution in the presence of phosphoric acid . The reaction conditions typically include a catalyst and controlled temperature and pressure to ensure the efficient production of hydroxylamine.
Industrial Production Methods: The industrial production of hydroxylamine often involves the catalytic hydrogenation of nitric oxide or nitrates. The Raschig process is another method used, which involves the reduction of nitrous acid with sulfur dioxide in the presence of water . Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or the nitrogen atoms . The reaction of hydroxylamine with aldehydes or ketones produces oximes .
Common Reagents and Conditions: Common reagents used in reactions with hydroxylamine include alkylating agents, aldehydes, and ketones. The conditions for these reactions typically involve aqueous solutions and controlled pH levels .
Major Products Formed: The major products formed from reactions involving hydroxylamine include oximes, hydroxamic acids, and substituted hydroxylamines .
Aplicaciones Científicas De Investigación
Hydroxylamine;phosphoric acid has a wide range of scientific research applications. In chemistry, it is used as a reducing agent and in the synthesis of various organic compounds . In biology, hydroxylamine derivatives are used as inhibitors of enzymes and in the study of metabolic pathways . In medicine, hydroxylamine derivatives have been explored as potential antibacterial agents due to their ability to inhibit bacterial ribonucleotide reductase . In industry, hydroxylamine is used in the production of caprolactam, which is a precursor to Nylon-6 .
Mecanismo De Acción
The mechanism by which hydroxylamine exerts its effects involves its ability to act as a reducing agent and to form stable complexes with metal ions. In biological systems, hydroxylamine derivatives inhibit the bacterial ribonucleotide reductase enzyme, which is essential for DNA synthesis and repair . This inhibition disrupts bacterial proliferation and can reduce the biomass of bacterial biofilms .
Comparación Con Compuestos Similares
Hydroxylamine is similar to other nitrogen-containing compounds such as ammonia (NH₃) and hydrazine (N₂H₄). hydroxylamine is unique in its ability to form stable oximes with aldehydes and ketones . Other similar compounds include hydroxylammonium chloride and hydroxylammonium sulfate, which are salts of hydroxylamine . These compounds share similar chemical properties but differ in their solubility and stability .
Propiedades
Fórmula molecular |
H12N3O7P |
|---|---|
Peso molecular |
197.09 g/mol |
Nombre IUPAC |
hydroxylamine;phosphoric acid |
InChI |
InChI=1S/3H3NO.H3O4P/c3*1-2;1-5(2,3)4/h3*2H,1H2;(H3,1,2,3,4) |
Clave InChI |
XBUFCZMOAHHGMX-UHFFFAOYSA-N |
SMILES canónico |
NO.NO.NO.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)



![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)



![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
